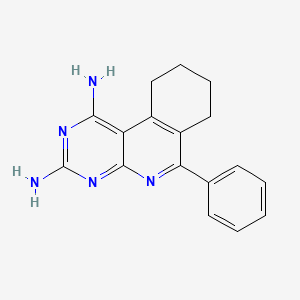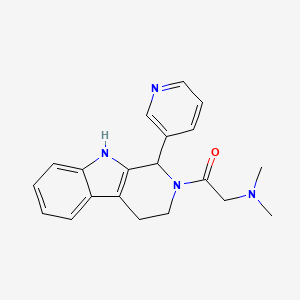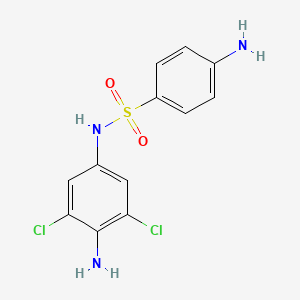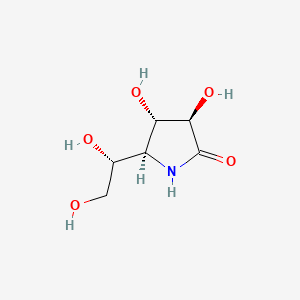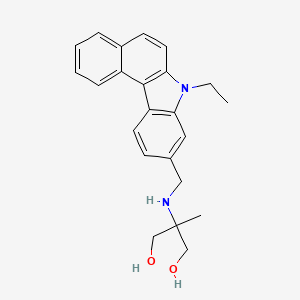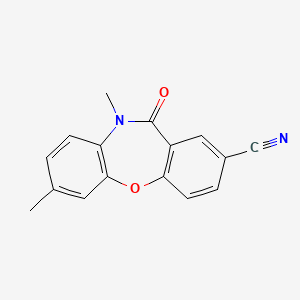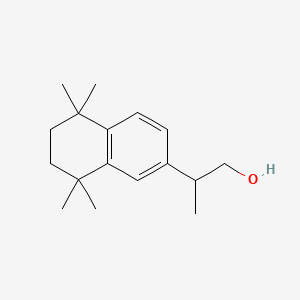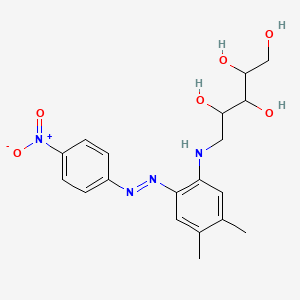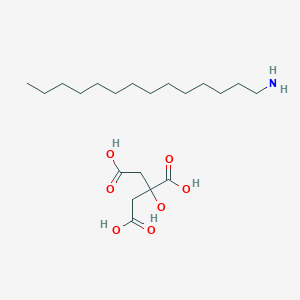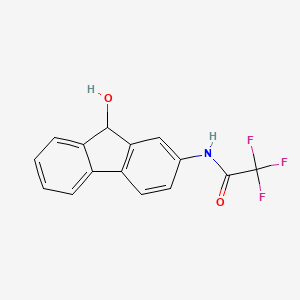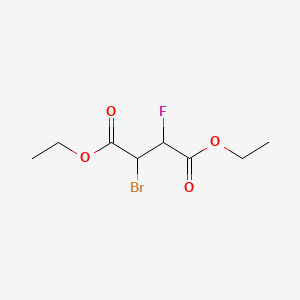
Butanedioic acid, 2-bromo-3-fluoro-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-bromo-3-fluorosuccinate is an organic compound with the molecular formula C8H12BrFO4 It is a derivative of succinic acid, where two of the hydrogen atoms are replaced by bromine and fluorine atoms, and the carboxyl groups are esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-bromo-3-fluorosuccinate can be synthesized through a multi-step process. One common method involves the bromination and fluorination of diethyl succinate. The reaction typically starts with the bromination of diethyl succinate using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This step is followed by the fluorination of the resulting diethyl 2-bromosuccinate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to ensure higher yields and better control over reaction conditions. The use of tubular reactors for diazotization reactions, as well as advanced debromination techniques, can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-bromo-3-fluorosuccinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form diethyl succinate or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of diethyl 2-bromo-3-fluorosuccinate derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester groups.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield diethyl 2-iodo-3-fluorosuccinate, while reduction reactions can produce diethyl succinate .
Aplicaciones Científicas De Investigación
Diethyl 2-bromo-3-fluorosuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of diethyl 2-bromo-3-fluorosuccinate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing succinic acid derivatives that can further interact with biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2-bromo-3-chlorosuccinate
- Diethyl 2-bromo-3-iodosuccinate
- Diethyl 2-fluoro-3-chlorosuccinate
Uniqueness
Diethyl 2-bromo-3-fluorosuccinate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
685-80-3 |
|---|---|
Fórmula molecular |
C8H12BrFO4 |
Peso molecular |
271.08 g/mol |
Nombre IUPAC |
diethyl 2-bromo-3-fluorobutanedioate |
InChI |
InChI=1S/C8H12BrFO4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
GGXJBZZXMDFAST-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C(=O)OCC)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


